

Solubility Profile of Boc-D-Pro-OSu: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Boc-D-Pro-OSu*

Cat. No.: *B558452*

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This technical guide provides a comprehensive overview of the solubility characteristics of N- α -(tert-Butoxycarbonyl)-D-proline N-hydroxysuccinimide ester (**Boc-D-Pro-OSu**), a critical reagent in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry and pharmaceutical sciences, offering detailed information on solvent compatibility, experimental protocols for solubility determination, and its application in synthetic workflows.

Executive Summary

Boc-D-Pro-OSu is an activated amino acid derivative widely used for the incorporation of D-proline residues into peptide chains. Understanding its solubility in various organic solvents is paramount for efficient reaction setup, purification, and handling. This guide summarizes the qualitative solubility of **Boc-D-Pro-OSu**, provides a detailed methodology for quantitative solubility assessment, and illustrates its use in the context of solid-phase peptide synthesis (SPPS).

Solubility of Boc-D-Pro-OSu

While specific quantitative solubility data for **Boc-D-Pro-OSu** is not extensively published, qualitative information from various chemical suppliers indicates its solubility in a range of common organic solvents. The following table summarizes this information. For reference,

semi-quantitative data for the closely related compound, Boc-D-Pro-OH, is also included to provide a general solubility context.

Solvent	Chemical Formula	Boc-D-Pro-OSu Solubility	Boc-D-Pro-OH Solubility (for reference)
Dimethylformamide (DMF)	C ₃ H ₇ NO	Soluble	Clearly soluble (1 mmol in 2 mL)[1]
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Soluble[2][3]	~15 mg/mL (for L-enantiomer)[4]
Dichloromethane (DCM)	CH ₂ Cl ₂	Soluble[2][3]	Data not available
Chloroform	CHCl ₃	Soluble[2][3]	Data not available
Ethyl Acetate	C ₄ H ₈ O ₂	Soluble[2][3]	Data not available
Acetone	C ₃ H ₆ O	Soluble[2][3]	Data not available
Acetic Acid	C ₂ H ₄ O ₂	Data not available	Almost transparent[4]
Ethanol	C ₂ H ₅ OH	Data not available	~15 mg/mL (for L-enantiomer)[4]
Aqueous Buffers	N/A	Sparingly Soluble (inferred)	Sparingly soluble[4]

Experimental Protocol: Gravimetric Solubility Determination

For researchers requiring precise quantitative solubility data for specific applications, the following gravimetric method is a reliable experimental protocol. This method is adapted from standard laboratory practices for determining the solubility of small molecules and protected amino acids.

Objective: To determine the saturation solubility of **Boc-D-Pro-OSu** in a given solvent at a specific temperature.

Materials:

- **Boc-D-Pro-OSu** (solid)
- Solvent of interest (e.g., DMF, DCM, Acetonitrile)
- Analytical balance (readable to 0.1 mg)
- Vials with screw caps (e.g., 4 mL)
- Magnetic stirrer and stir bars or a vortex mixer
- Constant temperature bath or incubator
- Centrifuge
- Calibrated pipettes
- Drying oven or vacuum desiccator
- Pre-weighed collection vials

Procedure:

- **Sample Preparation:** Add an excess amount of solid **Boc-D-Pro-OSu** to a vial. The presence of undissolved solid is crucial to ensure that saturation is achieved.
- **Solvent Addition:** Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent into the vial containing the excess solid.
- **Equilibration:** Tightly cap the vial and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Stir the suspension vigorously using a magnetic stirrer for a predetermined equilibration period (e.g., 24-48 hours) to ensure the solution reaches saturation.
- **Phase Separation:** After equilibration, remove the vial from the bath and let it stand for a short period to allow the excess solid to settle. To ensure complete separation of the solid

from the saturated solution, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).

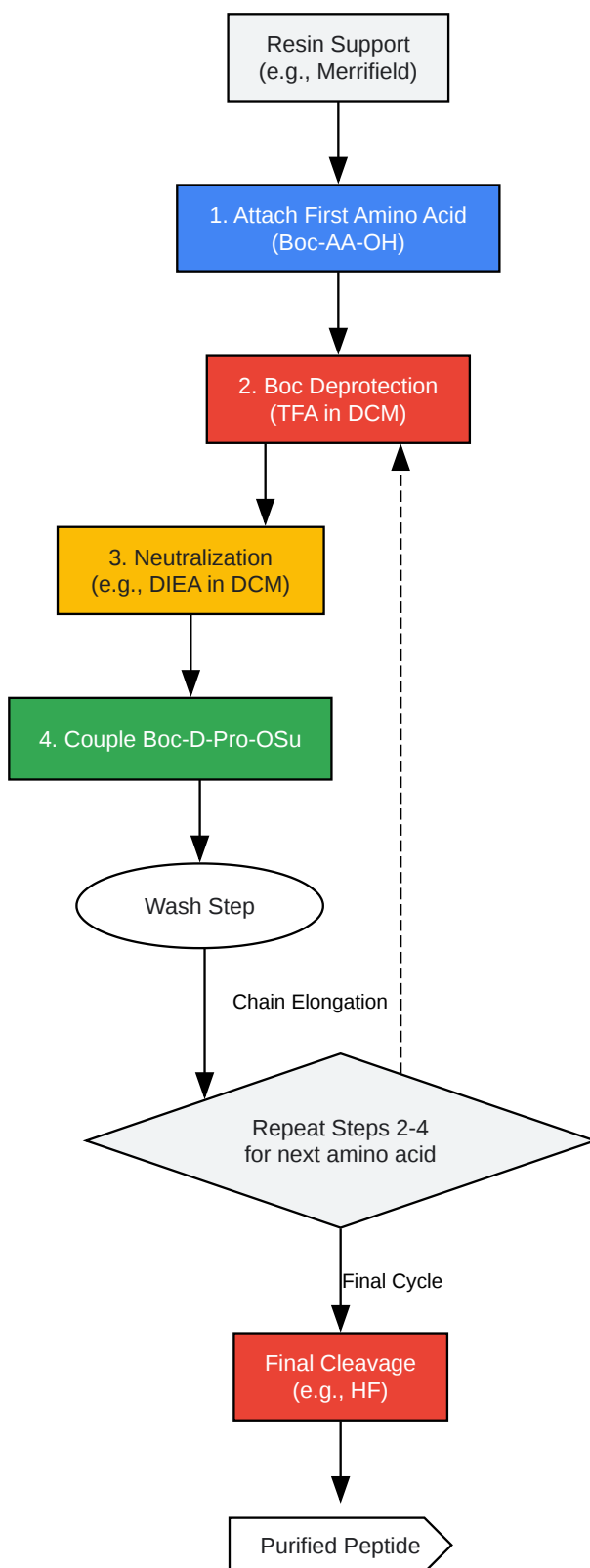
- **Sample Collection:** Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette, ensuring no solid particles are transferred. Transfer this aliquot to a pre-weighed, labeled collection vial.
- **Solvent Evaporation:** Remove the solvent from the collection vial. This can be achieved by gentle heating in a drying oven (ensure the temperature is well below the decomposition point of **Boc-D-Pro-OSu**) or, preferably, under high vacuum in a vacuum desiccator until a constant weight is achieved.
- **Mass Determination:** Once the solvent is completely removed, accurately weigh the collection vial containing the dried solute.
- **Calculation:** The solubility is calculated using the following formula:

$$\text{Solubility (mg/mL)} = (\text{Mass of vial with solute} - \text{Mass of empty vial}) / \text{Volume of aliquot taken}$$

Safety Precautions: Always handle organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for **Boc-D-Pro-OSu** and the chosen solvents before starting the experiment.

Application in Peptide Synthesis: A Workflow

Boc-D-Pro-OSu is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide (NHS) ester serves as an excellent leaving group, facilitating the acylation of the free N-terminal amine of the growing peptide chain attached to the solid support.



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Caption: Workflow for Boc-SPPS incorporating **Boc-D-Pro-OSu**.

This workflow illustrates the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.[5] The process begins with the attachment of the first amino acid to a solid support. Each cycle involves the deprotection of the N-terminal Boc group with an acid like trifluoroacetic acid (TFA), followed by neutralization, and then the coupling of the next activated amino acid, such as **Boc-D-Pro-OSu**. [5][6] Wash steps are performed between each chemical reaction to remove excess reagents and byproducts. This cycle is repeated until the desired peptide sequence is assembled, after which the peptide is cleaved from the resin support.

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